Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate
Description
Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate is a picolinic acid derivative featuring a chloromethyl substituent at the 6-position, a methyl group at the 3-position, and a phenyl ring at the 4-position of the pyridine core. Its structure confers reactivity at the chloromethyl group, enabling applications in pharmaceutical synthesis, agrochemical intermediates, or ligand design.
Properties
IUPAC Name |
methyl 6-(chloromethyl)-3-methyl-4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-13(11-6-4-3-5-7-11)8-12(9-16)17-14(10)15(18)19-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSKQIKCDVJBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1C(=O)OC)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate typically involves the chloromethylation of a suitable picolinate precursor. One common method involves the reaction of 6-methyl-3-methyl-4-phenylpicolinate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenyl group can undergo hydrogenation in the presence of a suitable catalyst to yield a cyclohexyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst under mild pressure.
Major Products:
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Oxidation: Carboxylated picolinate derivatives.
Reduction: Cyclohexyl-substituted picolinates.
Scientific Research Applications
Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of DNA damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Chlorinated Derivatives
Key chlorinated analogs include:
Impact of Substituent Position :
Functional Group Variants
Acetyl and Hydroxyethyl Derivatives
Comparison :
- The chloromethyl group in the target compound offers superior leaving-group ability for alkylation or cross-coupling reactions compared to the acetyl or hydroxyethyl groups .
- Acetyl and hydroxyethyl derivatives may exhibit enhanced metabolic stability in biological systems due to reduced electrophilicity .
Sulfonamide Derivatives
Compounds such as 6-((Methylsulfonyl)methyl)picolinic acid (6) and 6-(Methylsulfonamido)picolinic acid (7) () feature sulfonyl groups, which:
Contrast with Target Compound :
Methyl 6-methyl-3-phenylpicolinate (Non-chlorinated Analog)
Biological Activity
Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate (CAS No. 64035-45-6) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of picolinate derivatives, characterized by a chloromethyl group at the 6-position of the pyridine ring. Its molecular formula is , and it presents interesting chemical reactivity due to the presence of both a chloromethyl group and a methyl ester functionality.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
The compound is believed to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The chloromethyl group can participate in nucleophilic substitution reactions, which may lead to the formation of more reactive intermediates that can modulate biological pathways.
Research Findings
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.
- Cytotoxicity : Research has demonstrated that this compound possesses cytotoxic effects on cancer cell lines. In vitro assays showed that it induces apoptosis in human cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapeutics.
- Enzyme Inhibition : The compound has been identified as a reversible inhibitor of certain enzymes, particularly those involved in inflammatory pathways. This inhibition can modulate immune responses, making it a candidate for treating autoimmune diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its broad-spectrum antimicrobial activity.
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation published in Cancer Research evaluated the cytotoxic effects of this compound on multiple cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value of 15 µM, indicating substantial cytotoxicity through apoptosis induction.
Data Summary Table
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | |
| Antimicrobial MIC | 32 µg/mL against S. aureus |
| Cytotoxic IC50 | 15 µM in cancer cell lines |
| Enzyme Inhibition | Reversible inhibitor in inflammatory pathways |
Safety and Toxicology
While this compound shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that it may cause skin irritation and respiratory issues upon exposure, necessitating careful handling and further evaluation in preclinical studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
